Product packaging for Silicon tetraiodide(Cat. No.:CAS No. 13465-84-4)

Silicon tetraiodide

Cat. No.: B083131
CAS No.: 13465-84-4
M. Wt: 535.703 g/mol
InChI Key: CFTHARXEQHJSEH-UHFFFAOYSA-N
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Description

Historical Trajectories in Silicon Halide Chemistry

The study of silicon and its compounds has a rich history. While impure silicon was obtained in 1811, the element was first isolated and described by the Swedish chemist Jöns Jacob Berzelius in 1824. britannica.combritannica.com Berzelius is also credited with the discovery of silicon tetrachloride (SiCl₄) in 1823. wikipedia.org The name "silicon" is derived from the Latin "silex" or "silicis," meaning "flint" or "hard stone." britannica.combritannica.com

Throughout the 19th and 20th centuries, the understanding of silicon halides expanded significantly. When heated, silicon reacts vigorously with halogens like fluorine, chlorine, bromine, and iodine to form the corresponding tetrahalides. britannica.combritannica.com This reactivity has been fundamental to the synthesis and characterization of these compounds. The development of methods to produce high-purity silicon, often involving the reduction of silicon tetrachloride, has been crucial for the advancement of the electronics industry. britannica.com

Academic Significance and Contemporary Research Directions of Silicon Tetraiodide

This compound is a subject of ongoing academic and industrial interest due to its unique properties and applications. Its primary uses are in the manufacturing and etching of silicon wafers for microelectronics. ereztech.comsii4.com The compound serves as a precursor for the synthesis of other silicon-based materials, including silicon amides. wikipedia.orgfishersci.no

A significant area of research is its use in chemical vapor deposition (CVD) to produce high-purity silicon films. ereztech.comvulcanchem.com The relatively low thermal stability of SiI₄ allows for deposition at lower temperatures compared to other silicon halides. ereztech.com Researchers are also exploring its use in the formation of silicon clusters, which have potential applications in nanotechnology and materials science. Furthermore, there is interest in altering the properties of silicon semiconductors, and this compound is being investigated as a potential dopant or precursor in these efforts. sii4.com

Comparative Inorganic Chemistry of Silicon Tetrahalides (SiX₄, X = F, Cl, Br, I)

The properties of silicon tetrahalides exhibit clear trends as the halogen atom changes from fluorine to iodine. These trends are a direct consequence of the increasing atomic size and decreasing electronegativity of the halogens down the group.

Physical and Chemical Properties

PropertySiF₄SiCl₄SiBr₄SiI₄
Boiling Point (°C) -90.356.8155.0290.0
Melting Point (°C) -95.0-68.85.0120.5
Si-X Bond Length (Å) 1.552.022.202.432
Si-X Bond Energy (kJ/mol) 582391310234
Data sourced from multiple references. wikipedia.org

The increase in melting and boiling points from SiF₄ to SiI₄ is due to the strengthening of London dispersion forces with increasing molecular mass. Conversely, the Si-X bond strength decreases down the group, with the Si-I bond being the weakest. wikipedia.org This weaker bond in SiI₄ makes it more reactive in certain applications.

Lewis Acidity

Silicon tetrahalides act as Lewis acids, meaning they can accept a pair of electrons. wikipedia.orgdoubtnut.com Their acidity increases in the order SiI₄ < SiBr₄ < SiCl₄ < SiF₄. wikipedia.orgdoubtnut.comeduncle.com This trend is attributed to the increasing electronegativity of the halogens, which makes the silicon atom in SiF₄ more electron-deficient and thus a stronger Lewis acid. doubtnut.comaskfilo.com

Thermal Stability

The thermal stability of silicon tetrahalides is directly related to the strength of the Si-X bond. doubtnut.com As the bond strength decreases from Si-F to Si-I, the thermal stability also decreases. doubtnut.com Therefore, the order of thermal stability is SiF₄ > SiCl₄ > SiBr₄ > SiI₄. doubtnut.com This property is particularly relevant in applications like CVD, where the decomposition temperature of the precursor is a critical parameter. ereztech.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula SiI4<br>I4Si B083131 Silicon tetraiodide CAS No. 13465-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetraiodosilane
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InChI

InChI=1S/I4Si/c1-5(2,3)4
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InChI Key

CFTHARXEQHJSEH-UHFFFAOYSA-N
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Canonical SMILES

[Si](I)(I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

SiI4, I4Si
Record name silicon(IV) iodide
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Description Chemical information link to Wikipedia.
Record name Silicon tetraiodide
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DSSTOX Substance ID

DTXSID5065489
Record name Silane, tetraiodo-
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Molecular Weight

535.703 g/mol
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Physical Description

White solid; [Hawley] White or pink crystalline solid; [MSDSonline]
Record name Silicon tetraiodide
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CAS No.

13465-84-4
Record name Tetraiodosilane
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Record name Silane, tetraiodo-
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Advanced Synthetic Methodologies for Silicon Tetraiodide

Direct Synthesis Pathways from Elemental Silicon and Iodine

The most common method for synthesizing silicon tetraiodide is the direct reaction of elemental silicon with iodine. vulcanchem.com This process involves heating the two elements together, leading to the formation of SiI₄. The reaction can be represented by the following equation:

Si + 2I₂ → SiI₄ vulcanchem.com

The efficiency and yield of the direct synthesis of this compound are highly dependent on the careful control of reaction parameters, particularly temperature and stoichiometry.

Temperature : The optimal temperature range for the direct halogenation of silicon with iodine is typically between 200°C and 300°C. Temperatures within this range facilitate the reaction, while higher temperatures can lead to the formation of unwanted side products, such as silicon diiodide (SiI₂) and hexaiododisilane (B14719923) (Si₂I₆). In some processes involving metallurgical-grade silicon, initial reaction temperatures can be much higher, ranging from 500°C to 1000°C, to vaporize the silicon and initiate the reaction with iodine vapor. google.com

Stoichiometry : To ensure the complete conversion of silicon, a stoichiometric excess of iodine is often employed. An excess of 10-20% iodine helps to drive the reaction to completion and maximize the yield of this compound.

A summary of key reaction parameters is provided in the table below.

Table 1: Optimized Parameters for Direct Synthesis of SiI₄
Parameter Optimal Range Rationale
Temperature 200°C - 300°C Balances reaction rate and minimizes side product formation.
Iodine Stoichiometry 10-20% excess Ensures complete conversion of elemental silicon.
Atmosphere Inert (Nitrogen or Argon) Prevents oxidation and hydrolysis of the product.

For industrial-scale production, catalytic methods are employed to enhance the reaction rate and efficiency. A common approach involves the use of a silicon-copper alloy. The copper in the alloy acts as a catalyst, lowering the activation energy of the reaction and allowing it to proceed at the lower end of the optimal temperature range (200–300°C). This catalytic action enhances the electrophilic attack of iodine on the silicon lattice structure, facilitating a more efficient synthesis process.

Synthesis via Halogen Exchange and Other Precursor Reactions

Besides direct synthesis, this compound can be prepared through halogen exchange reactions and from other silicon-containing precursors. These methods can sometimes offer advantages in terms of purity and scalability.

One notable halogen exchange method involves the reaction of silicon tetrafluoride (SiF₄) with calcium iodide (CaI₂) in a molten salt medium, such as zinc chloride or aluminum iodide, at temperatures between 200°C and 400°C. This approach can yield a higher purity product and avoids the direct handling of elemental iodine.

Another route involves the reaction of silane (B1218182) (SiH₄) with iodine vapor at temperatures between 130°C and 150°C. vulcanchem.comwikipedia.org This reaction is not selective and produces a mixture of iodinated silanes.

The reaction of silane with iodine is a stepwise process that leads to the formation of partially iodinated silanes before the fully substituted this compound is produced. wikipedia.orgwikiwand.com The products of this reaction include iodosilane (B88989) (SiH₃I), diiodosilane (B1630498) (SiH₂I₂), and triiodosilane (SiHI₃), all of which are colorless liquids at room temperature. wikipedia.orgwikipedia.org These compounds can be separated from the final product, this compound, through fractional distillation. mit.edu

Table 2: Products of the Reaction between Silane and Iodine

Compound Formula State at Room Temperature
Iodosilane SiH₃I Colorless liquid wikipedia.orgwikipedia.org
Diiodosilane SiH₂I₂ Colorless liquid wikipedia.org
Triiodosilane SiHI₃ Colorless liquid wikipedia.org
This compound SiI₄ White solid nih.gov

Purification Strategies for High-Purity this compound

Crude this compound produced from synthesis reactions often contains impurities such as unreacted iodine, higher iodides like Si₂I₆, and various metallic impurities. google.com To achieve the high purity required for applications like semiconductor manufacturing, several purification techniques are employed. researchgate.netresearchgate.net

Distillation : Fractional distillation is a highly effective method for purifying this compound. It separates SiI₄ from byproducts with different boiling points. For instance, SiI₄ has a boiling point of 287.4°C, while the common byproduct Si₂I₆ boils at 348°C, allowing for their separation. Distillation is a key step in processes that aim to produce high-purity silicon from metallurgical-grade starting material. google.comosti.gov

Recrystallization : Recrystallization from a suitable solvent can also be used to purify this compound and remove metallic impurities. researchgate.net This method has been shown to be successful, though data on its solubility in various organic solvents is limited. acs.org

Sublimation : Sublimation under vacuum is another technique used for purification. By heating the crude product to 100–110°C under a vacuum of 10⁻³ torr, the SiI₄ sublimes, leaving behind less volatile impurities like higher iodides.

Compound Information

Table 3: PubChem CIDs of Mentioned Compounds

Compound Name PubChem CID
This compound 83498 nih.gov
Silicon 5461123 alfa-chemistry.comamericanelements.comfishersci.nl
Iodine 807 fishersci.seamericanelements.com
Silicon diiodide 139466 nih.gov
Iodosilane 139512 wikipedia.orgnih.govnih.gov
Diiodosilane 139466 nih.govcmdm.twcmdm.tw
Triiodosilane 139463 nih.gov
Silane Not available
Silicon tetrafluoride Not available
Calcium iodide Not available
Zinc chloride Not available
Aluminum iodide Not available

Fundamental Reactivity and Mechanistic Investigations of Silicon Tetraiodide

Reactivity Towards Protic Solvents: Hydrolysis and Solvolysis Pathways

Silicon tetraiodide is highly susceptible to attack by protic solvents due to the electrophilic nature of the silicon center and the good leaving group ability of the iodide ions. This reactivity is most prominently observed in its reaction with water (hydrolysis) and alcohols (solvolysis).

The mechanism for the hydrolysis of silicon tetrahalides proceeds through a stepwise nucleophilic substitution at the silicon center. The process is initiated by the nucleophilic attack of a water molecule on the silicon atom. This forms a five-coordinate trigonal bipyramidal intermediate. stackexchange.com This initial attack is considered the rate-determining step. stackexchange.com Subsequently, a rapid elimination of a hydrogen iodide molecule occurs, forming a silanol (B1196071) (Si-OH) group. This process repeats until all four iodide ligands have been replaced by hydroxyl groups, yielding silicic acid, Si(OH)₄, which readily condenses to form stable silicon dioxide networks.

While all silicon tetrahalides hydrolyze, the rate of reaction follows the trend SiF₄ > SiCl₄ > SiBr₄ > SiI₄. stackexchange.com This trend is governed by the electrophilicity of the central silicon atom. The high electronegativity of fluorine makes the silicon in SiF₄ the most electron-deficient and thus most susceptible to nucleophilic attack. Conversely, the lower electronegativity of iodine results in a less electrophilic silicon center in SiI₄, leading to a comparatively slower (though still rapid) rate of hydrolysis. stackexchange.com

Solvolysis with other protic solvents, such as alcohols, follows a similar mechanistic pathway. The reaction of this compound with an alcohol (ROH) yields tetraalkyl orthosilicates and hydrogen iodide.

General Solvolysis Reaction with Alcohols: SiI₄(s) + 4ROH(l) → Si(OR)₄(l) + 4HI(g)

This reaction is also a stepwise nucleophilic substitution, where the alcohol molecule acts as the nucleophile. The reaction of elemental silicon with primary alcohols at high temperatures has been shown to produce tetraalkoxysilanes, demonstrating the stability of these products. researchgate.net

Ligand Exchange and Substitution Reactions at the Silicon Center

The silicon center in this compound is electrophilic and amenable to a variety of ligand exchange and substitution reactions, allowing for the formation of new silicon-element bonds.

Formation of Silicon Amides

This compound serves as a key precursor in the synthesis of silicon amides, specifically tetrakis(dialkylamino)silanes. wikipedia.orgereztech.com These reactions involve the aminolysis of the Si-I bonds, where an amine acts as the nucleophile, displacing the iodide ligands. The general reaction involves treating SiI₄ with a primary or secondary amine. An external base or an excess of the amine is typically used to scavenge the hydrogen iodide byproduct formed during the reaction.

General Reaction for Silicon Amide Formation: SiI₄ + 8 R₂NH → Si(NR₂)₄ + 4 R₂NH₂⁺I⁻

The reaction proceeds in a stepwise manner, allowing for the potential isolation of partially substituted intermediates, such as SiI₃(NR₂) or SiI₂(NR₂)₂, under controlled conditions. The reactivity of silicon tetrahalides toward aminolysis has been evaluated using Density Functional Theory (DFT) calculations for atomic layer deposition (ALD) of silicon nitride using ammonia (B1221849) (NH₃) as the nitrogen source. These studies indicate that the reactions involving SiI₄ are the most thermodynamically favorable at lower temperatures compared to SiCl₄ and SiBr₄, highlighting the enhanced reactivity of the Si-I bond in these substitution reactions. researchgate.net

Intercalation Reactions with Other Halogens

While "intercalation" typically refers to the insertion of species into layered materials, in the context of molecular SiI₄, the relevant process is halogen exchange. These reactions involve the substitution of one or more iodide ligands with other halogens (F, Cl, Br). Halogen exchange on silicon centers is a known process, often driven by thermodynamic factors such as the formation of a stable salt. google.com

A general representation for a single halogen exchange is: SiI₄ + MX → SiI₃X + MI (where M is a metal cation and X is another halogen)

Such reactions are typically equilibrium processes. The direction of the reaction can be controlled by factors like the relative strengths of the silicon-halogen bonds (Si-F > Si-Cl > Si-Br > Si-I) and the solubility of the resulting metal halide salt. google.com For instance, reacting SiI₄ with a source of fluoride (B91410) would be thermodynamically favorable due to the high strength of the Si-F bond. These exchange reactions are mechanistically similar to the Finkelstein reaction in organic chemistry, proceeding via a nucleophilic attack on the silicon center. manac-inc.co.jp While widely used for preparing iodosilanes from chlorosilanes, the reverse process is also mechanistically feasible under appropriate conditions. google.com

Disproportionation and Decomposition Chemistry for Silicon Deposition

This compound is a critical intermediate in the production of high-purity, electronic-grade silicon from lower-purity metallurgical-grade silicon. osti.gov This purification process, often called the Van Arkel-de Boer process or iodide disproportionation, relies on the thermal decomposition and disproportionation of silicon iodides.

The process begins with the reaction of impure silicon with iodine at elevated temperatures (500–1000°C) to form volatile this compound, leaving many impurities behind. google.com The purified SiI₄ vapor is then used in a chemical transport reaction. At higher temperatures (>1000°C), the SiI₄ reacts with additional silicon to form gaseous silicon diiodide (SiI₂). nrel.gov

Formation of Silicon Diiodide: Si(s) + SiI₄(g) ⇌ 2SiI₂(g)

This silicon diiodide gas is unstable and will decompose upon contacting a cooler surface, such as a heated high-purity silicon filament or substrate (typically >750°C). google.comnrel.gov The decomposition is a disproportionation reaction, where SiI₂ reverts to elemental silicon and this compound. google.com

Disproportionation and Deposition: 2SiI₂(g) ⇌ Si(s) + SiI₄(g)

The newly deposited silicon is of very high purity, and the regenerated SiI₄ is recycled back into the process to transport more silicon from the impure source. nrel.gov This cyclic process effectively separates silicon from less volatile or less reactive impurities.

Gas-Phase Reactions and Surface-Assisted Mechanisms

The disproportionation of silicon diiodide is the key gas-phase reaction enabling silicon deposition. google.com The equilibrium of this reaction is highly temperature-dependent, allowing for the transport of silicon from a hotter zone (favoring SiI₂ formation) to a slightly cooler zone (favoring Si deposition).

The deposition itself is a surface-assisted mechanism, integral to processes like Chemical Vapor Deposition (CVD). ereztech.com In the iodide process, the hot surface of the silicon substrate provides the energy for the disproportionation reaction to occur and serves as a nucleation site for the growth of the pure silicon crystal lattice.

The weaker Si-I bond compared to Si-Cl or Si-Br bonds makes SiI₄ an advantageous precursor for low-temperature silicon deposition. ereztech.com The mechanism of film growth involves several steps:

Adsorption: SiI₄ (or SiI₂ in the disproportionation process) molecules adsorb onto the substrate surface.

Surface Diffusion: The adsorbed species diffuse across the surface to find energetically favorable sites.

Decomposition/Reaction: The precursor decomposes on the surface, releasing iodine atoms and incorporating silicon atoms into the growing film.

Desorption: The iodine byproduct desorbs from the surface back into the gas phase.

Theoretical Frameworks for Silicon Reactivity

The reactivity of this compound has been extensively investigated using theoretical and computational chemistry, primarily through quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations. These frameworks provide fundamental insights into the electronic structure, bonding, reaction energetics, and mechanisms that are often difficult to probe experimentally.

DFT and ab initio methods are used to calculate key properties that govern reactivity:

Molecular Geometry: Accurately predicting bond lengths and angles. For SiI₄, calculations confirm the tetrahedral geometry.

Electronic Structure: Analyzing the charge distribution and orbital interactions. Calculations show that the silicon atom in SiI₄ bears a partial positive charge, making it an electrophilic center, though less so than in other silicon tetrahalides. soton.ac.uk

Reaction Energetics: Determining the thermodynamic feasibility of reactions by calculating changes in enthalpy (ΔH) and Gibbs free energy (ΔG). For example, DFT calculations have shown that the reactions of SiI₄ with ammonia are the most thermodynamically favorable among the silicon tetrahalides for silicon nitride deposition at low temperatures. researchgate.net

Transition State Analysis: Identifying the structures and energy barriers of transition states along a reaction pathway. This allows for the elucidation of reaction mechanisms, such as the formation of five-coordinate intermediates in hydrolysis and ligand exchange reactions. researchgate.net

These computational approaches are particularly valuable for modeling industrial processes like CVD and ALD. By simulating the interactions of SiI₄ with a substrate surface, researchers can gain insights into adsorption dynamics, dissociation pathways, and the influence of process parameters on film growth. aip.org While detailed molecular dynamics simulations specifically for SiI₄ are not as common as for SiCl₄, the established methodologies provide a robust framework for understanding and predicting its behavior.

Comparison of Silicon and Carbon Reactivity Trends

The reactivity of this compound (SiI₄), when compared to its carbon analogue, carbon tetraiodide (CI₄), reveals fundamental differences that stem from the intrinsic properties of silicon and carbon atoms. Although both elements reside in Group 14 of the periodic table, their chemical behaviors, particularly in nucleophilic substitution reactions, are markedly distinct.

Several key atomic and bonding parameters underpin these differences. Silicon has a larger atomic radius and is less electronegative than carbon. machinemfg.com This results in silicon forming longer and generally weaker bonds with other elements. machinemfg.comnih.gov For instance, the Si-I bond length in SiI₄ is approximately 2.43 Å, while the C-I bond in CI₄ is about 2.12 Å. wikiwand.comwikipedia.org Furthermore, the Si-I bond energy is significantly lower than that of the Si-Cl or Si-F bonds, making it the most reactive of the silicon tetrahalides. wikiwand.com In contrast, the C-C single bond is substantially stronger than the Si-Si single bond, contributing to the vast stability and diversity of organic compounds. machinemfg.com

The difference in electronegativity between silicon (1.90 on the Pauling scale) and carbon (2.55) is a crucial factor. machinemfg.com This causes bonds between silicon and electronegative elements, such as iodine, to be more polarized than the corresponding carbon-halogen bonds. nih.gov The silicon atom in SiI₄ carries a more significant partial positive charge, rendering it a more electrophilic center and thus more susceptible to nucleophilic attack. machinemfg.comnih.gov This heightened reactivity is dramatically illustrated by the rapid hydrolysis of silicon tetrachloride (SiCl₄) in water, a reaction for which the carbon analogue, carbon tetrachloride (CCl₄), is famously inert under normal conditions. nih.gov

These properties collectively mean that silicon compounds are generally more prone to nucleophilic substitution than their carbon counterparts. While carbon can form stable double and triple bonds, which are key to the complexity of organic chemistry, silicon's ability to do so is limited, with silicon-silicon double bonds (disilenes) being less stable. machinemfg.com However, silicon's reactivity is enhanced by its ability to expand its coordination sphere, a topic explored in the following section.

PropertySilicon (Si)Carbon (C)
Atomic Radius (pm)11167
Electronegativity (Pauling Scale)1.902.55
X-I Bond Length (Å)2.43 (in SiI₄) wikiwand.com2.12 (in CI₄) wikipedia.org
Si-X Bond Energy (kJ/mol)234 (Si-I) wikiwand.com~213 (C-I)
Single Bond Energy (X-X, kJ/mol)~222 (Si-Si) machinemfg.com~346 (C-C) machinemfg.com

Hypervalent Silicon Intermediate Formation

A defining feature of silicon's reactivity, especially in compounds like this compound, is its ability to form hypervalent intermediates. Hypervalent compounds are those in which the central atom has more than eight valence electrons, and in the case of silicon, this typically involves the formation of pentacoordinate (five-coordinate) or hexacoordinate (six-coordinate) species. nih.gov This capability provides reaction pathways that are not accessible to carbon. nih.gov

The formation of a stable, pentacoordinate intermediate is a cornerstone of the mechanistic pathway for nucleophilic substitution at a silicon center (Sₙ2@Si). When a nucleophile attacks the electrophilic silicon atom of SiI₄, it can form a trigonal bipyramidal intermediate, [SiI₄(Nu)]⁻. This differs fundamentally from the Sₙ2 reaction at a carbon center (Sₙ2@C), which proceeds through a high-energy, five-coordinate transition state rather than a stable intermediate. researchgate.net

The ability of silicon to form these stable hypervalent species is attributed to two main factors:

Larger Atomic Size : Silicon's larger atomic radius reduces steric hindrance, allowing more ligands to be accommodated around the central atom. researchgate.net

Availability of d-orbitals : The presence of low-lying 3d orbitals in silicon allows it to expand its coordination sphere beyond the typical four bonds seen with carbon. nih.gov

Spectroscopic and Advanced Characterization Techniques Applied to Silicon Tetraiodide and Its Derivatives

Molecular Structure Determination by X-ray Diffraction

X-ray diffraction (XRD) is a cornerstone technique for determining the precise arrangement of atoms within a crystalline solid. For silicon tetraiodide, XRD studies have been instrumental in confirming its molecular geometry and crystal structure.

This compound crystallizes in a cubic system, specifically in the Pa-3 space group. osti.gov The structure is characterized as zero-dimensional, comprising discrete this compound molecules. osti.gov Within this structure, each silicon atom is bonded to four iodine atoms in a tetrahedral geometry. ereztech.comguidechem.comcymitquimica.com This arrangement is a consequence of the sp³ hybridization of the central silicon atom.

Detailed XRD analysis has provided precise measurements of the bond lengths and angles within the SiI₄ molecule. The silicon-iodine (Si-I) bond length has been determined to be approximately 2.432 Å. wikipedia.orgcitychemical.com Some studies indicate slight variations in the bond lengths, with one shorter bond of 2.45 Å and three longer bonds of 2.46 Å. osti.gov The I-Si-I bond angles are approximately 109.5°, consistent with a regular tetrahedral geometry. guidechem.com The non-bonded distance between iodine atoms is around 3.971 Å, a result of the large atomic radius of iodine.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemCubic
Space GroupPa-3
Si-I Bond Length (Å)2.432(5) wikipedia.orgcitychemical.com
I-Si-I Bond Angle (°)~109.5 guidechem.com

This table presents key crystallographic parameters for this compound as determined by X-ray diffraction.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. These methods provide valuable information about chemical bonding, molecular symmetry, and the composition of materials.

The vibrational spectrum of this compound is characterized by the stretching and bending modes of the silicon-iodine (Si-I) bonds. Due to its tetrahedral symmetry (Td point group), SiI₄ has four fundamental vibrational modes, all of which are Raman active, but only two are IR active.

The symmetric stretching vibration (ν₁) corresponds to the in-phase stretching of all four Si-I bonds. The asymmetric stretching vibration (ν₃) involves the out-of-phase stretching of the Si-I bonds. The bending vibrations (ν₂ and ν₄) correspond to the deformation of the I-Si-I bond angles. Electron diffraction studies have revealed significant anharmonicity in the vibrational modes of SiI₄, particularly in the bending vibrations.

Table 2: Fundamental Vibrational Modes of this compound

ModeSymmetryDescriptionRaman ActivityIR Activity
ν₁A₁Symmetric StretchActiveInactive
ν₂EBendingActiveInactive
ν₃F₂Asymmetric StretchActiveActive
ν₄F₂BendingActiveActive

This table summarizes the symmetry, description, and spectroscopic activity of the fundamental vibrational modes of this compound.

This compound is a precursor for the deposition of thin films, including silicon dioxide (SiO₂) and silicon nitride (Si₃N₄). Vibrational spectroscopy is crucial for characterizing these films.

In films containing silicon-oxygen bonds, characteristic vibrational modes for the Si-O-Si asymmetric stretching, symmetric stretching, and rocking vibrations are observed in the IR and Raman spectra. The presence of these bands confirms the formation of a silicon oxide network. Similarly, for silicon nitride films, the spectra are dominated by the Si-N stretching and bending vibrations, providing a clear signature of the film's composition.

Nuclear Magnetic Resonance Spectroscopy (²⁹Si NMR) for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is a powerful tool for investigating the local chemical environment of silicon atoms in both solution and the solid state. The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination number and the nature of the atoms bonded to it.

For this compound, ²⁹Si NMR can provide information about the purity of the sample and can be used to study its reactions and the formation of derivatives. The chemical shift for SiI₄ is found at a characteristic position in the ²⁹Si NMR spectrum. In derivatives of this compound, such as silicon amides (Si(NR₂)₄), the ²⁹Si chemical shift will change significantly due to the replacement of iodine atoms with nitrogen-containing groups, allowing for the monitoring of these chemical transformations.

High-Resolution Mass Spectrometry for Isotopic and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise mass and elemental composition of a compound. For this compound, HRMS can be used to confirm its molecular formula (SiI₄) by providing a highly accurate mass measurement.

Furthermore, the mass spectrum of SiI₄ reveals a characteristic isotopic pattern due to the natural abundances of the isotopes of silicon (²⁸Si, ²⁹Si, ³⁰Si) and iodine (¹²⁷I). The fragmentation pattern observed in the mass spectrum provides insights into the stability of the molecule and the strength of the Si-I bonds. Common fragments would include [SiI₃]⁺, [SiI₂]⁺, [SiI]⁺, and Si⁺, with their relative intensities reflecting the energetics of the fragmentation pathways.

Surface Analysis Techniques for Deposited Films (e.g., X-ray Photoelectron Spectroscopy, Energy Dispersive X-ray Spectroscopy)

When this compound is used as a precursor for depositing thin films, surface-sensitive techniques are employed to analyze the composition and chemical states of the elements within the film.

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information from the top few nanometers of a material's surface. For films derived from SiI₄, XPS can determine the Si/O or Si/N atomic ratios in silicon oxide or nitride films, respectively. High-resolution scans of the Si 2p, O 1s, N 1s, and I 3d core levels can identify the different chemical bonding environments, such as the presence of Si-O, Si-N, and any residual Si-I bonds.

Energy Dispersive X-ray Spectroscopy (EDX or EDS): Often coupled with a scanning electron microscope (SEM), EDX provides elemental analysis of a sample. It can map the distribution of elements across the surface of a deposited film, confirming the presence and homogeneity of silicon, oxygen, or nitrogen. While not providing chemical state information like XPS, EDX is a valuable tool for rapid compositional analysis over larger areas.

Theoretical and Computational Studies of Silicon Tetraiodide

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are essential for elucidating the electronic structure, bonding, and reactivity of silicon tetraiodide. usgs.govmdpi.com Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular properties and reaction pathways with a high degree of accuracy. usgs.govmdpi.com

Reaction Energetics and Transition State Analysis

Understanding the energetics of reactions involving SiI₄ is crucial for processes such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). Quantum chemical calculations can determine the thermodynamic feasibility of reaction pathways and identify the energy barriers associated with them.

While detailed studies on the transition states for many SiI₄ reactions are not abundant in the literature, the principles can be understood from related systems. For instance, ab initio molecular orbital theory has been used to study the homogeneous gas-phase decomposition of chlorinated silanes, revealing complex chain reactions propagated by divalent silicon species. acs.org A similar approach could be applied to the decomposition of SiI₄ to identify key intermediates and transition states. The decomposition of SiI₄ is a critical step in the production of high-purity silicon.

SiI₄(g) + *−NH₂ → *−SiI₃ + HI(g) + *−NH₂

where * denotes a surface species. The calculated thermodynamic data supports the higher reactivity of SiI₄ compared to other silicon tetrahalides for this type of process. researchgate.net

Electronic Structure, Bonding, and Charge Distribution

This compound is a tetrahedral molecule with Si-I bond lengths measured at approximately 2.432 Å. wikipedia.org Its electronic structure and the nature of the Si-I bond can be thoroughly investigated using computational methods. acs.orgguidechem.com

Natural Bond Orbital (NBO) analysis, performed on wavefunctions computed with DFT, provides a detailed picture of charge distribution within the molecule. A study on phosphine (B1218219) complexes of silicon(IV) halides, including SiI₄ derivatives, systematically analyzed the charge on the silicon and halogen atoms. acs.orgnih.gov These analyses reveal how charge is distributed and how it changes upon complexation or ionization. acs.orgnih.gov For the series of neutral tetrahalide complexes [SiX₄(PMe₃)₂], the positive charge on the silicon atom and the negative charge on the halogen atom were found to decrease as the halogen (X) changes from fluorine to iodine. acs.orgnih.gov

Species Natural Charge on Si Natural Charge on I
[SiI₄(PMe₃)₂] Value decreases from F to I Value decreases from F to I
[SiI₃(PMe₃)₂]⁺ Value decreases from F to I Value decreases from F to I

Table 1: Trend of Natural Atomic Charges in Silicon Halide Complexes. This table illustrates the general trend observed in NBO analysis where the magnitude of the partial charges on both silicon and the halogen decreases with the increasing size of the halogen atom. acs.orgnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time evolution of a system of atoms and molecules. This method is particularly useful for modeling dynamic processes like deposition, surface reactions, and film growth.

Modeling of CVD and ALD Processes Utilizing this compound

While specific MD simulations detailing the use of SiI₄ in CVD or ALD are not widely published, the methodology has been extensively applied to other silicon precursors, such as silicon tetrachloride (SiCl₄). dntb.gov.ua These simulations provide a framework for how SiI₄-based processes could be modeled.

In a typical MD simulation of a deposition process, a model of the substrate (e.g., a silicon (100) surface) is constructed. mdpi.com Precursor molecules (like SiI₄) are then introduced into the simulation box with defined initial velocities and energies, and their trajectories are calculated over time by solving Newton's equations of motion. mdpi.comnih.gov The interactions between atoms are described by an interatomic potential or a reactive force field (like ReaxFF), which is crucial for accurately modeling chemical reactions. mdpi.comnih.gov

Such simulations can provide insights into:

  • The adsorption dynamics of SiI₄ on the substrate surface.
  • The dissociation pathways of the precursor upon surface impact.
  • The influence of process parameters like substrate temperature and precursor flux on the deposition process.
  • For example, MD simulations have been used to investigate the etching of silicon dioxide by hydrogen fluoride (B91410), demonstrating the power of reactive force fields to capture complex surface reaction mechanisms. nih.gov A similar approach could be developed for the Si-I system to model the initial stages of silicon film growth from an SiI₄ precursor.

    Thermodynamic Modeling of Silicon-Iodine Chemical Systems

    Thermodynamic modeling is essential for understanding phase equilibria and predicting the stable phases under different conditions of temperature, pressure, and composition. This is particularly important for optimizing industrial processes like the production of solar-grade silicon via iodide-based chemical vapor transport.

    The CALPHAD (CALculation of PHAse Diagrams) method is a powerful tool for the thermodynamic assessment of multicomponent systems. thermocalc.comariel.ac.ilonera.fr This approach involves developing mathematical models for the Gibbs free energy of each phase in the system. researchgate.netunicen.edu.ar These models are based on experimental data such as phase equilibria and thermochemical properties, often supplemented by first-principles calculations. researchgate.netunicen.edu.ar

    For the silicon-iodine system, thermodynamic modeling helps in understanding the equilibrium between solid silicon, gaseous SiI₄, and other potential intermediates like silicon diiodide (SiI₂). The key reaction in the vapor transport purification of silicon is the disproportionation of SiI₂:

    2SiI₂(g) ⇌ Si(s) + SiI₄(g)

    Thermodynamic data for the species in the Si-I system are crucial for these models.

    Compound Formula State ΔH°f (kJ/mol) S° (J/mol·K)
    Silicon Si solid 0 18.8
    Iodine I₂ solid 0 116.14
    This compound SiI₄ solid -134.3 267.8

    Table 2: Standard Thermodynamic Properties at 298.15 K. These values are fundamental inputs for thermodynamic modeling of the Si-I system. usgs.govacs.org

    By developing a self-consistent thermodynamic database for the Si-I system, the CALPHAD approach can be used to calculate phase diagrams and predict the process windows for efficient silicon purification and deposition. ariel.ac.il Such models are invaluable for process design and optimization, reducing the need for extensive and costly experimentation.


    Computational Predictions of Novel Reactivity and Derivative Structures

    Theoretical and computational chemistry serves as a powerful tool for predicting the behavior of molecules, offering insights into reaction mechanisms and paving the way for the discovery of novel materials. Through methods like Density Functional Theory (DFT), scientists can model molecular interactions and forecast the stability and properties of yet-to-be-synthesized compounds. These computational approaches are particularly valuable in exploring the chemistry of reactive species like this compound (SiI₄), where they can guide experimental efforts by identifying promising synthetic routes and predicting the structures of new derivatives.

    Computational studies have been employed to evaluate and compare the reactivity of silicon tetrahalides (SiCl₄, SiBr₄, and SiI₄) as precursors for the low-temperature thermal atomic layer deposition (ALD) of silicon nitride (Si₃N₄) using ammonia (B1221849) (NH₃) as the counter-reactant. researchgate.net DFT calculations focusing on the thermodynamics of the reactions reveal a clear periodic trend. The analysis of reaction enthalpies (ΔH) and Gibbs free energies (ΔG) indicates that the reactions involving this compound are the most thermodynamically favorable, especially at lower deposition temperatures. researchgate.net This predictive work highlights the enhanced reactivity of SiI₄ compared to its lighter halide counterparts for this specific application, a finding that was subsequently validated by experimental deposition of silicon nitride films at a relatively low temperature of 350 °C using SiI₄ and NH₃. researchgate.net

    Beyond predicting reactivity in established processes like ALD, computational methods are instrumental in the discovery of entirely new chemical structures and reaction pathways. A notable example is the prediction and subsequent synthesis of a stable, neutral, open-shell diradical derivative of silicon, born from the reaction of this compound with an ortho-quinone.

    The reaction between this compound and tetrachloro-ortho-benzoquinone was predicted and confirmed to yield silicon tris(perchloro)dioxolene. This compound is significant as it represents the first example of open-shell semiquinonates linked by a single non-metal center. Computational analysis using Kohn-Sham broken-symmetry DFT was crucial in understanding the nature of this novel derivative. The calculations supported the experimental findings from X-ray diffraction and various spectroscopic methods, confirming that silicon tris(perchloro)dioxolene is a stable diradical with a triplet ground state. This discovery showcases the synergy between computational prediction and experimental synthesis in uncovering new derivatives with unusual electronic structures.

    The table below summarizes the key computational findings regarding the reactivity and derivative of this compound.

    Subject of StudyComputational MethodKey Prediction / FindingSignificance
    Reactivity of SiX₄ in ALD of Si₃N₄Density Functional Theory (DFT)Reactions with SiI₄ are the most thermodynamically favorable at low temperatures compared to SiCl₄ and SiBr₄. researchgate.netPredicts SiI₄ as a superior precursor for low-temperature silicon nitride deposition. researchgate.net
    Reaction of SiI₄ with ortho-quinoneKohn-Sham Broken-Symmetry DFTThe resulting silicon tris(perchloro)dioxolene is a stable diradical with a triplet ground state.Identified a novel, stable open-shell derivative of silicon.

    These examples underscore the predictive power of modern computational chemistry in the field of inorganic materials science. By modeling reaction energies and elucidating the electronic structures of complex molecules, theoretical studies not only explain observed phenomena but also guide the rational design and synthesis of new functional materials derived from this compound.

    Applications of Silicon Tetraiodide As a Precursor in Advanced Materials Science and Engineering

    Fabrication of High-Purity Silicon for Semiconductor Industries

    The production of semiconductor devices demands silicon of exceptionally high purity, often exceeding 99.9999%. datahorizzonresearch.comhumanprogress.org Silicon tetraiodide plays a significant role in the purification processes required to achieve this standard, serving as a key intermediate in the production of ultra-pure silicon feedstock.

    Chemical Vapor Deposition (CVD) of Silicon Thin Films

    Chemical Vapor Deposition (CVD) is a cornerstone technique in the semiconductor industry for producing high-quality, solid thin films. wikipedia.org In this process, a substrate is exposed to volatile precursors that react or decompose on its surface to create the desired deposit. wikipedia.org this compound is an advantageous precursor for the CVD of silicon-based films. ereztech.com Its decomposition under specific thermal conditions allows for the growth of high-purity silicon thin films. ereztech.comvulcanchem.com

    One of the key advantages of using SiI₄ is the relatively low thermal stability of the Si-I bond, which is weaker than Si-Cl bonds used in other precursors like silicon tetrachloride (SiCl₄). aip.org This property allows for deposition to occur at lower temperatures, which is beneficial for fabricating sensitive electronic components. ereztech.comsmolecule.com The use of SiI₄ in CVD processes can also lead to high film growth rates. ereztech.comsmolecule.com The straightforward thermal or UV-assisted decomposition reaction is as follows:

    SiI₄ → Si + 2I₂ smolecule.com

    This process is integral to manufacturing silicon wafers used in microfabrication. ereztech.comsii4.com

    Role in Ultra-Pure Silicon Feedstock Production

    The silicon used in the electronics industry, known as polysilicon, must be incredibly pure. humanprogress.orgabachy.com this compound is utilized in purification methods to upgrade metallurgical-grade silicon to the necessary electronic grade. An innovative application involves an iodide disproportionation reaction. vulcanchem.com In this process, iodine is first reacted with lower-purity, metallurgical-grade silicon to form this compound and various impurity iodides. vulcanchem.com

    The resulting this compound can then be purified through methods like sublimation or fractional distillation. google.com Following purification, the SiI₄ is decomposed in a vapor-phase reaction to deposit ultra-pure elemental silicon. google.com For instance, purified this compound can be reduced by hydrogen gas at temperatures between 600°C and 850°C to yield high-purity silicon. google.com This multi-step process effectively separates silicon from detrimental impurities, providing the ultra-pure feedstock essential for high-performance semiconductor devices. datahorizzonresearch.comgoogle.com

    Synthesis of Advanced Silicon-Based Inorganic Compounds

    This compound's reactivity makes it a valuable precursor for synthesizing a range of advanced silicon-based materials beyond pure silicon, including silicon nitride and silicon carbide. wikipedia.org

    Atomic Layer Deposition (ALD) of Silicon Nitride Films

    Silicon nitride (Si₃N₄) is widely used in microelectronics as an insulator, chemical barrier, and passivation layer due to its high resistivity and excellent diffusion barrier properties against water molecules and ions. wikipedia.orgfishersci.ca Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers precise, Angstrom-level thickness control, making it ideal for modern integrated circuits.

    Recent research has demonstrated the use of this compound as a silicon precursor for the thermal ALD of silicon nitride films. aip.orgjustia.com In this process, the substrate is exposed to sequential, self-limiting pulses of SiI₄ and a nitrogen-containing co-reactant, typically ammonia (B1221849) (NH₃). justia.comaip.org A typical ALD cycle involves pulsing SiI₄ vapor, purging with an inert gas, pulsing NH₃, and another purge. justia.com

    This method allows for the deposition of SiN films at relatively low temperatures, ranging from 150°C to 400°C. justia.com The weaker Si-I bond in SiI₄ compared to the Si-Cl bond in SiCl₄ may offer higher reactivity at these lower temperatures. aip.org Furthermore, studies have shown that this process can achieve selective deposition, where SiN is preferentially grown on certain surfaces (like silicon dioxide) over others, a critical capability for advanced microfabrication. justia.comgoogle.com

    Table 1: ALD Process Parameters for Silicon Nitride (SiN) Deposition Using SiI₄
    ParameterValue/ConditionSource
    Silicon PrecursorThis compound (SiI₄) aip.orgjustia.com
    Nitrogen Co-reactantAmmonia (NH₃) aip.orgjustia.com
    Substrate Temperature~150°C to 400°C justia.com
    Chamber PressureBelow ~15 Torr justia.com
    Key AdvantagePotential for low-temperature and selective deposition aip.orgjustia.com

    Preparation of Silicon Carbide (SiC) Precursors

    Silicon carbide (SiC) is a semiconductor material valued for its high thermal stability, hardness, and electronic properties, making it suitable for high-power and high-frequency electronic devices. fishersci.ieamericanelements.com this compound can serve as a precursor for creating SiC thin films. smolecule.com

    One method involves the high-temperature decomposition of SiI₄ to form SiC films. smolecule.com This approach is a subject of ongoing research and offers potential advantages such as lower processing temperatures compared to other methods and the ability to produce good quality films. smolecule.com While various silicon precursors like silane (B1218182) (SiH₄) and silicon tetrachloride (SiCl₄) are commonly used for SiC CVD, SiI₄ provides an alternative route. kindle-tech.com Another method involves reacting silicon carbide with iodine to produce this compound, which can then be purified and used in subsequent deposition steps. wikipedia.org

    Microfabrication and Etching Processes for Electronic Components

    Beyond deposition, this compound is also employed in the subtractive processes of microfabrication, specifically in the etching of silicon. sii4.comfishersci.ie Etching is the chemical removal of material from a wafer and is a critical step performed multiple times during the manufacturing of electronic components. sii4.com

    The reactivity of SiI₄ with silicon surfaces makes it suitable for these applications. In some etching processes, the controlled reaction of a precursor with the substrate material allows for precise removal of layers. While silicon tetrachloride is a more common etchant in plasma processes for various materials, this compound's distinct chemical properties have been of interest for specific applications in the manufacture of microchips. sii4.comuobasrah.edu.iqresearchgate.net

    Development of Etching Chemistries

    In the microfabrication of electronic components, this compound is utilized as a starting chemical for the manufacturing and etching of silicon wafers. sii4.comallresist.com The etching process is a critical step in semiconductor manufacturing, involving the chemical removal of layers from a wafer to create intricate patterns. allresist.com

    The development of dry etching techniques, such as reactive ion etching (RIE), is crucial for creating the high-aspect-ratio features required in modern microelectronics. utwente.nl These processes rely on the generation of reactive species in a plasma to chemically react with the substrate material, forming volatile products that can be removed. allresist.com While fluorine-based plasmas (e.g., using CF₄ or SF₆) are common for etching silicon and its compounds, there is ongoing research into alternative chemistries to improve selectivity and control. utwente.nldigimat.intue.nl

    Iodine-based plasma chemistry has emerged as a promising alternative to conventional chlorine and bromine chemistries for dry etching silicon. google.comdntb.gov.ua Research has shown that iodine-based plasmas can achieve high etch rates, anisotropic profiles without common issues like trenching or bowing, and very high selectivity between polysilicon and silicon dioxide. google.comdntb.gov.ua For instance, using hydrogen iodide (HI) as the primary etchant gas, high selectivity of up to 180:1 for polysilicon over SiO₂ has been demonstrated. dntb.gov.ua The main volatile product in fluorine-based etching is silicon tetrafluoride (SiF₄). allresist.com In iodine-based etching, the volatile species would analogously be this compound or other silicon-iodine compounds.

    While much of the development in iodine-based etching has focused on hydrogen iodide (HI) or solid iodine (I₂) as the source of reactive iodine species, dntb.gov.uaresearchgate.net this compound is a key compound in this domain. sii4.com It can be formed from the reaction of hydriodic acid on silicon, yielding a product that also contains silicon iodoform (B1672029) (SiHI₃). sii4.com The development of iodine-based etching processes is advantageous as they can be cleaner than carbon-containing chemistries and allow for doping with fluorine-containing gases without cross-contamination. google.com

    Table 1: Comparison of Selected Dry Etching Chemistries for Silicon

    Etchant Gas/ChemistryPrimary Reactive SpeciesVolatile ProductKey Characteristics
    Fluorine-based (e.g., CF₄, SF₆) Fluorine radicals (F•)SiF₄High etch rate for Si; selectivity can be controlled with additives like H₂ or O₂. allresist.comdigimat.in
    Chlorine-based (e.g., Cl₂, SiCl₄) Chlorine radicals (Cl•)SiCl₄Highly anisotropic etching; ion-induced process for undoped Si. utwente.nl
    Iodine-based (e.g., HI, I₂) Iodine radicals (I•)SiI₄ (and SiIₓ)High selectivity (e.g., poly-Si/SiO₂); clean process; low self-biased voltages. google.comdntb.gov.ua

    Contributions to Emerging Technologies in Energy Conversion and Storage

    This compound is making significant contributions as a precursor material in technologies aimed at energy conversion and storage, particularly in the fields of photovoltaics and lithium-ion batteries.

    In the realm of solar energy, SiI₄ is instrumental in processes designed to produce high-purity, solar-grade silicon (SoG-Si) from lower-purity metallurgical-grade silicon (MG-Si). dntb.gov.ua One such method is atmospheric pressure iodine vapor transport. researchgate.net In this process, iodine vapor reacts with MG-Si at high temperatures to form this compound (SiI₄) and silicon diiodide (SiI₂). dntb.gov.uaresearchgate.net The SiI₄ can be purified through methods like distillation. dntb.gov.ua Subsequently, the silicon iodides are decomposed at a slightly lower temperature onto a high-purity substrate, depositing high-quality silicon and recycling the iodine to transport more silicon. dntb.gov.uaresearchgate.net This chemical vapor transport method is an effective way to remove impurities and produce silicon suitable for photovoltaic cells, with demonstrated solar cell efficiencies of 9.5% from silicon purified via this route. digimat.indntb.gov.ua

    In energy storage, silicon is a highly attractive anode material for next-generation lithium-ion batteries due to its exceptionally high theoretical specific capacity, which is more than ten times that of traditional graphite (B72142) anodes. nthu.edu.twwikipedia.org However, silicon anodes suffer from large volume expansion during charging and discharging, which can lead to poor cycle life. wikipedia.orggoogle.com this compound is being investigated as a potential component in anode materials to address these challenges. google.com Research suggests that SiI₄ can participate in reversible conversion reactions during the battery's charge and discharge cycles, which could lead to improved battery capacity. google.com While this application is still in the research phase, it highlights a promising avenue for the use of this compound in advanced battery technologies. google.com

    Table 2: Applications of this compound in Energy Technologies

    Technology AreaApplicationMechanism/ProcessKey Advantage
    Photovoltaics (Energy Conversion) Production of Solar-Grade SiliconIodine Chemical Vapor TransportPurification of metallurgical-grade silicon to high-purity silicon for solar cells. dntb.gov.uaresearchgate.net
    Photovoltaics (Energy Conversion) Efficiency EnhancementPrecursor for silicon nanoparticlesImproved light absorption in solar cells. google.com
    Lithium-Ion Batteries (Energy Storage) Anode Material ComponentReversible conversion reactionsPotential for high battery capacity. google.com

    Q & A

    Q. What established laboratory synthesis methods exist for silicon tetraiodide, and what factors influence yield and purity?

    this compound (SiI₄) is synthesized via two primary routes:

    • Direct halogenation : Heating silicon with iodine at elevated temperatures (e.g., 200–300°C). This method requires post-synthesis purification via sublimation or distillation to remove unreacted iodine and byproducts like Si₂I₆ .
    • Metathesis reactions : Reacting SiF₄ with CaI₂ in molten salt media (e.g., ZnCl₂ or AlI₃) at moderate temperatures (200–400°C). This approach avoids direct handling of elemental iodine and may yield higher-purity SiI₄ .

    Key considerations :

    • Moisture exclusion (SiI₄ hydrolyzes rapidly to SiO₂ and HI ).
    • Use of inert atmospheres (e.g., argon) to prevent oxidation.
    • Post-synthetic distillation for purity (>99% achievable with fractional distillation).
    MethodReaction EquationConditionsPurity/Yield Notes
    Direct halogenationSi + 2I₂ → SiI₄200–300°CRequires sublimation
    Metathesis (CaI₂ + SiF₄)CaI₂ + SiF₄ → SiI₄ + CaF₂200–400°CHigher purity, scalable

    Q. How does this compound’s reactivity with moisture influence experimental design?

    SiI₄ undergoes rapid hydrolysis: SiI₄+2H₂OSiO₂+4HI\text{SiI₄} + 2\text{H₂O} → \text{SiO₂} + 4\text{HI} This necessitates stringent moisture control:

    • Use of gloveboxes or Schlenk lines for handling.
    • Solvent drying (e.g., molecular sieves for THF or hexane).
    • Quenching protocols for waste (e.g., NaOH solutions to neutralize HI) .

    Advanced Research Questions

    Q. What gaps exist in thermodynamic data for this compound, and how can researchers address them?

    Critical gaps include limited data on:

    • Critical temperature (Tc) and pressure (Pc): Historical studies lack reproducibility, with some values extrapolated from silane (SiH₄) data .
    • High-temperature phase behavior: Decomposition pathways above 150°C remain poorly quantified .

    Methodological solutions :

    • Computational modeling : Density Functional Theory (DFT) to predict Tc and Pc.
    • Controlled decomposition studies : Thermogravimetric analysis (TGA) coupled with mass spectrometry to track SiI₄ → Si + 2I₂ kinetics .
    PropertyAvailable Data (Source)Gaps Identified
    ΔfH°(gas)-110.46 kJ/mol (NIST) Limited experimental validation
    S°(gas)416.43 J/mol·K (NIST) High-temp entropy data

    Q. How can researchers optimize the iodide process for high-purity silicon production?

    The iodide process involves:

    • SiI₄ synthesis : As above.
    • Purification : Recrystallization or distillation to remove metallic impurities.
    • Decomposition : Thermal cracking (500–800°C) on a heated filament to yield polycrystalline silicon .

    Experimental challenges :

    • Iodine recovery rates: Incomplete I₂ recycling reduces cost efficiency.
    • Silicon purity: Trace metals (Fe, Al) from reactors can contaminate Si.

    Design improvements :

    • Closed-loop systems : Integrate I₂ capture and reuse.
    • Reactor materials : Use quartz or SiC liners to minimize contamination .

    Q. What strategies resolve contradictions in reported SiI₄ properties across studies?

    Discrepancies arise from:

    • Historical data limitations : Early studies (pre-1980s) used less precise instrumentation .
    • Sample purity : Impurities (e.g., Si₂I₆) skew thermodynamic measurements.

    Validation protocols :

    • Cross-lab reproducibility : Collaborative studies using standardized synthetic methods.
    • Advanced characterization : Raman spectroscopy to confirm SiI₄ purity (>99.9%) before data collection .

    Methodological Best Practices

    Q. How should researchers structure data reporting for this compound studies?

    Follow IMRaD (Introduction, Methods, Results, Discussion) framework:

    • Results : Tabulate raw data (e.g., enthalpy measurements) with error margins.
    • Discussion : Contextualize findings against prior work (e.g., compare ΔfH° values with NIST data) .

    Example table for thermal data :

    PropertyValue (This Study)Literature Value Method Used
    ΔfH°(gas)-112.3 ± 1.5 kJ/mol-110.46 kJ/molCalorimetry

    Q. What statistical methods are appropriate for analyzing SiI₄ decomposition kinetics?

    • Arrhenius analysis : Fit rate constants (k) at multiple temperatures to determine activation energy.
    • Error propagation : Report confidence intervals for kinetic parameters .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.